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Compound of Interest

Compound Name: 4-(Benzyloxy)-2-nitroaniline

Cat. No.: B018279

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Benzyloxy)-2-nitroaniline (CAS No: 26697-35-8), a nitroaromatic compound utilized as an
intermediate in organic synthesis. This document is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its structural
characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).

Compound Overview

4-(Benzyloxy)-2-nitroaniline is an organic compound with the molecular formula C13H12N20s3
and a molecular weight of 244.25 g/mol . Its structure features a benzyloxy group at the para
position and a nitro group at the ortho position relative to the aniline amine group. These
functional groups make it a versatile building block for the synthesis of more complex
molecules, including potential pharmaceuticals and agrochemicals.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 4-(Benzyloxy)-2-nitroaniline,
organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Although a complete, experimentally verified dataset for 4-(Benzyloxy)-2-

nitroaniline is not readily available in the public domain, the following tables provide predicted

1H and 3C NMR chemical shifts. These predictions are based on established chemical shift

theory and data from analogous structures, such as substituted anilines and benzyl ethers.

Table 1: Predicted *H NMR Spectroscopic Data

Predicted Chemical Shift

Protons Multiplicity
(3, ppm)

Aromatic H (phenyl ring) 7.30-7.50 Multiplet

Aromatic H (aniline ring) 6.80 - 7.60 Multiplet

-CH:- (benzylic) ~5.10 Singlet

-NHz (amine) 4.50 - 5.50 (broad) Singlet

Note: The chemical shifts of aromatic protons are influenced by the electron-donating and

electron-withdrawing effects of the substituents. The amine protons often appear as a broad

singlet and their chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted 3C NMR Spectroscopic Data

Carbon Atom

Predicted Chemical Shift (6, ppm)

C-NH2 145 - 150

C-NO2 135-140

C-O 150 - 155

Aromatic C-H (aniline ring) 105 - 125

Aromatic C-H (phenyl ring) 127 - 129

Quaternary C (phenyl ring) 136 - 138

-CHz- (benzylic) ~70
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Note: The chemical shifts are estimated based on the effects of the amine, nitro, and benzyloxy
substituents on the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands for 4-(Benzyloxy)-2-nitroaniline are summarized below.

Table 3: IR Spectroscopic Data

Wavenumber (cm~?) Functional Group Vibrational Mode

3480 - 3300 ‘NH: (Amine) N-H As.ymmetric & Symmetric
Stretching

3100 - 3000 Aromatic C-H C-H Stretching

2950 - 2850 -CH:z- (Benzylic) C-H Stretching

~1620 -NHz (Amine) N-H Bending (Scissoring)

1600 - 1450 Aromatic Ring C=C Stretching

1570 - 1490 -NOz2 (Nitro) N=0 Asymmetric Stretching

1370 - 1280 -NOz2 (Nitro) N=0O Symmetric Stretching

1250 - 1200 Aryl-O-CH2 C-O Asymmetric Stretching

1050 - 1000 Aryl-O-CH: C-O Symmetric Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data
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miz Interpretation

244 [M]* (Molecular lon)

153 [M - C7H7]* (Loss of benzyl group)

138 [M - C7HeO]* (Loss of benzyloxy radical)
91 [C7H7]* (Benzyl cation)

Note: The fragmentation pattern is predicted based on the structure of the molecule. The base
peak is likely to be the benzyl cation at m/z 91 due to its stability.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

Sample Preparation:

e Accurately weigh 5-20 mg of the 4-(Benzyloxy)-2-nitroaniline sample for *H NMR (20-50
mg for 3C NMR).[1]

¢ Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCls, or Dimethyl sulfoxide-ds, DMSO-ds) in a clean vial.[1]

o Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[1]

e Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5
cm.[1]

o Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or

fingerprints.[1]

Data Acquisition:
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e Instrument: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300
MHz or higher for *H and 75 MHz or higher for 13C is typically used.[2]

» 'H NMR: Spectra are generally recorded at room temperature. Chemical shifts are reported
in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

e 13C NMR: Spectra are recorded with proton decoupling. Chemical shifts are reported in ppm
relative to the solvent signal, which is calibrated to TMS.[2]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):
e Grind 1-2 mg of the solid 4-(Benzyloxy)-2-nitroaniline sample in an agate mortar.[4]

e Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[4] The
sample concentration in KBr should be between 0.2% and 1%.[5][6]

e Quickly triturate the mixture to ensure a homogenous powder and to minimize moisture
absorption.[4]

o Transfer the powder to a pellet-forming die.

o Apply pressure (approximately 8 tons) using a hydraulic press to form a transparent or
translucent pellet.[6]

Data Acquisition:
 Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Nexus 670, is used.

e Procedure: A background spectrum of a pure KBr pellet is recorded first. Then, the sample
pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of
4000-400 cm~1.

Mass Spectrometry (GC-MS)

Sample Preparation:
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e Prepare a dilute solution of 4-(Benzyloxy)-2-nitroaniline in a volatile organic solvent such
as dichloromethane or ethyl acetate.

Data Acquisition:

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an
Agilent 6890 GC with a 5973 Mass Selective Detector.[2]

e Gas Chromatography (GC) Conditions:

[¢]

Column: A 30 m capillary column with a 0.25 mm internal diameter and 0.25 pm film
thickness is commonly used.[2]

[¢]

Injector Temperature: 250 °C.[2]

o

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[2]

[e]

Oven Temperature Program: An initial temperature of 70 °C held for 2 minutes, followed by
a ramp up to 300 °C at a rate of 5 °C/min.[2]

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Detector Temperature: 280 °C.[2]
o Mass Range: Scan from m/z 40 to 500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
rsc.org [rsc.org]
rsc.org [rsc.org]

1.
2.
3.
¢ 4. shimadzu.com [shimadzu.com]
5. eng.uc.edu [eng.uc.edu]

6.

How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek
Solution [kindle-tech.com]

¢ To cite this document: BenchChem. [Spectroscopic Data of 4-(Benzyloxy)-2-nitroaniline: A
Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018279#4-benzyloxy-2-nitroaniline-spectroscopic-
data-nmr-ir-ms]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b018279?utm_src=pdf-body-img
https://www.benchchem.com/product/b018279?utm_src=pdf-custom-synthesis
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.rsc.org/suppdata/c8/nj/c8nj04240c/c8nj04240c1.pdf
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://kindle-tech.com/articles/how-ftir-pellet-press-works-in-sample-preparation-for-spectroscopy-analysis
https://kindle-tech.com/articles/how-ftir-pellet-press-works-in-sample-preparation-for-spectroscopy-analysis
https://www.benchchem.com/product/b018279#4-benzyloxy-2-nitroaniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b018279#4-benzyloxy-2-nitroaniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b018279#4-benzyloxy-2-nitroaniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b018279#4-benzyloxy-2-nitroaniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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